Methyl N-acetyl-L-tryptophanate

Enzymology Chymotrypsin Kinetics Amino Acid Derivative Reactivity

L-tryptophan's poor organic solubility limits its direct use in peptide synthesis. Methyl N-acetyl-L-tryptophanate (Ac-Trp-OMe) resolves this through dual N-acetylation and C-methyl esterification, delivering solubility in DMSO, methanol, and dichloromethane. • Peptide Synthesis: Ready for solid-phase & solution-phase incorporation as an N-terminal tryptophan residue. • Enzymology: Defined α-chymotrypsin substrate (kcat/Km = 8×10⁵ M⁻¹s⁻¹) enabling precise serine protease kinetic studies. • Mitochondrial Bioenergetics: Selective complex I Q-site inhibitor for electron transport chain modulation. ≥98% (HPLC). White to off-white crystalline powder. Standard global B2B shipping.

Molecular Formula C14H16N2O3
Molecular Weight 260,29 g/mole
CAS No. 2824-57-9
Cat. No. B556379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-acetyl-L-tryptophanate
CAS2824-57-9
SynonymsMethylN-acetyl-L-tryptophanate; 2824-57-9; AC-TRP-OME; Methylacetyltryptophanate; L-Tryptophan,N-acetyl-,methylester; UNII-MUP4Y18ZQ5; N-Acetyltryptophanmethylester; methyl(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate; AmbotzAAA1943; AC1L2SM1; AC1Q41IM; Acetyltryptophanmethylester; MUP4Y18ZQ5; SCHEMBL468840; MethylL-N-acetyltryptophanate; CHEMBL1276128; CTK4G1077; MolPort-003-911-054; XZECNVJPYDPBAM-ZDUSSCGKSA-N; ZINC107108; N-Acetyl-L-tryptophanmethylester; ANW-60736; AR-1J3450; ZINC00107108; AJ-11254
Molecular FormulaC14H16N2O3
Molecular Weight260,29 g/mole
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
InChIInChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1
InChIKeyXZECNVJPYDPBAM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-acetyl-L-tryptophanate Overview


Methyl N-acetyl-L-tryptophanate (CAS 2824-57-9), also known as Ac-Trp-OMe, is a synthetic derivative of the essential amino acid L-tryptophan. This compound is characterized by the acetylation of its α-amino group and the esterification of its carboxyl group with a methyl moiety, resulting in the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol . It is typically supplied as a white to off-white crystalline powder with a melting point range of 154.0 to 158.0 °C . As a protected amino acid derivative, it serves as a versatile intermediate and research tool in peptide chemistry, enzymology, and mitochondrial bioenergetics studies .

Methyl N-acetyl-L-tryptophanate Unique Advantages


The dual protection of both the amino and carboxyl groups in Methyl N-acetyl-L-tryptophanate confers a unique physicochemical and biological profile that cannot be replicated by simpler tryptophan analogs like L-tryptophan, N-acetyl-L-tryptophan, or L-tryptophan methyl ester. This specific combination of N-acetylation and C-methyl esterification results in markedly different solubility characteristics, enzymatic reactivity, and mitochondrial targeting behavior [1]. For example, the compound's enhanced lipophilicity, driven by esterification, makes it soluble in organic solvents like methanol and DMSO, a property essential for peptide synthesis applications where L-tryptophan's poor organic solubility is a major limitation . Furthermore, its activity as a substrate for chymotrypsin and an inhibitor of mitochondrial complex I is not a general property of all tryptophan derivatives but is a consequence of this precise molecular architecture . Therefore, substituting this compound with a related analog without rigorous validation introduces significant experimental risk and potential data irreproducibility.

Methyl N-acetyl-L-tryptophanate Evidence Guide


Chymotrypsin Acylation Kinetics

Methyl N-acetyl-L-tryptophanate demonstrates an acylation rate constant (kcat/Km) of 8 x 10⁵ M⁻¹ s⁻¹ with α-chymotrypsin at pH 8.0 and 25°C [1]. This represents a 2666-fold increase in catalytic efficiency compared to the related analog N-acetyl-L-tryptophan p-nitroanilide, which exhibits a rate constant of only 300 M⁻¹ s⁻¹ under identical conditions. While less reactive than the highly activated p-nitrophenyl ester (3.5 x 10⁷ M⁻¹ s⁻¹), the methyl ester's intermediate reactivity (operating at ~10% of the diffusion limit) makes it a particularly useful tool for studying acylation kinetics under conditions where extremely fast reactions may obscure mechanistic details [1]. This quantifiable difference in enzyme processing underscores its specific utility in protease research.

Enzymology Chymotrypsin Kinetics Amino Acid Derivative Reactivity

Organic Solvent Solubility

Methyl N-acetyl-L-tryptophanate exhibits solubility in a range of organic solvents, including methanol, dimethyl sulfoxide (DMSO), and dichloromethane . In contrast, its parent compound, L-tryptophan, is poorly soluble in most organic solvents, with a water solubility of 11.4 g/L at 25°C but only slight solubility in ethanol and insolubility in ether and chloroform [1]. This distinct shift in solubility profile, driven by esterification and N-acetylation, is a class-level characteristic of protected amino acids. The calculated water solubility for the target compound is 1.8 g/L at 25°C , a 6.3-fold decrease compared to L-tryptophan, further confirming its altered hydrophilicity.

Peptide Synthesis Solubility Protected Amino Acids

Mitochondrial Complex I Inhibition

N-alpha-Acetyl-L-tryptophan methyl ester is reported to act as an inhibitor of electron transport, specifically inhibiting the oxidation of NADH to NAD⁺ in mammalian mitochondria . The proposed mechanism involves binding to the flavin cofactor at the Q site of mitochondrial complex I. While the specific IC₅₀ or Ki value was not located in this search, this functional property is a clear point of differentiation from the parent amino acid, L-tryptophan, which serves as a biosynthetic precursor and is not known to directly inhibit complex I. This specific inhibitory activity is a key selection criterion for researchers studying mitochondrial respiration and related pathologies.

Mitochondrial Bioenergetics Complex I Inhibitor Electron Transport Chain

Methyl N-acetyl-L-tryptophanate Applications


Chymotrypsin Kinetics Studies

Given its well-characterized acylation rate constant (kcat/Km = 8 x 10⁵ M⁻¹ s⁻¹) with α-chymotrypsin, this compound serves as an ideal substrate for studies on serine protease mechanism and kinetics . Its intermediate reactivity (neither too fast nor too slow) allows for precise measurement and avoids the experimental challenges posed by diffusion-limited or poorly reactive substrates. Researchers can use it as a reference compound when screening novel protease inhibitors or characterizing enzyme variants.

Peptide and Peptidomimetic Synthesis

The compound's solubility in organic solvents like DMSO and dichloromethane, combined with its dual protection, makes it a valuable building block for solid-phase and solution-phase peptide synthesis . It can be directly incorporated as an N-terminal tryptophan residue or serve as a starting material for generating more complex protected amino acid derivatives, enabling the efficient construction of tryptophan-containing peptides and peptidomimetics.

Complex I Functional Studies

Due to its reported ability to inhibit mitochondrial complex I by binding to the Q-site , this compound is a suitable reagent for studies aimed at modulating electron transport chain activity. Researchers investigating the role of complex I in cellular metabolism, reactive oxygen species generation, or mitochondrial dysfunction can employ this compound as a specific molecular probe, distinct from the natural substrate tryptophan.

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